![molecular formula C18H12ClN3 B1354239 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine CAS No. 873913-87-2](/img/structure/B1354239.png)

6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

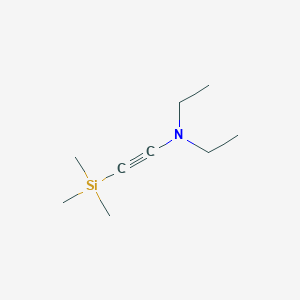

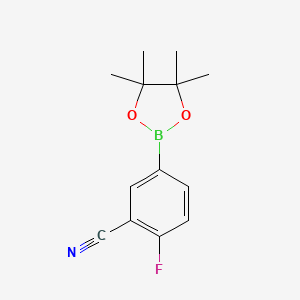

6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine is a chemical compound with the molecular formula C18H12ClN3 . It is a type of heterocyclic compound, which are widely studied in drug molecules due to their good biological activity .

Synthesis Analysis

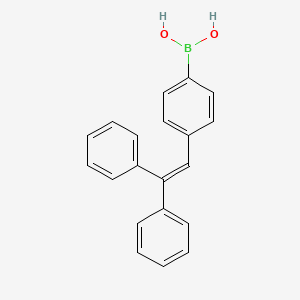

The synthesis of novel fused pyridazines, such as 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine, has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis

The molecular structure of 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine was characterized by spectroscopic techniques . Its single crystal was confirmed using X-ray diffraction (XRD). The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional .Chemical Reactions Analysis

The first synthesis of novel fused pyridazines has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . Different methods of cyclization were carried out, leading to several hitherto unknown biheterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine can be inferred from its molecular structure. The negatively charged region exists in the O1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .Applications De Recherche Scientifique

Synthesis and Derivatives

- A variety of imidazo[1,2-b]pyridazines, including those with substitutions similar to 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine, have been synthesized. These compounds were prepared from relevant pyridazin-3-amines and arylglyoxals, followed by O-alkylation (Barlin, 1986).

- Direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]pyridazine has been achieved. This methodology allows for the synthesis of various (hetero)arylimidazo[1,2-b]pyridazines in good to excellent yields (Akkaoui et al., 2010).

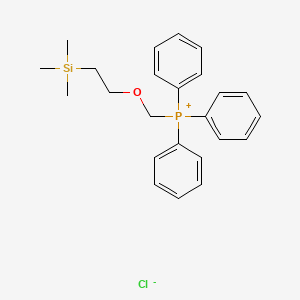

Chemical Transformations

- In the hydrazinolysis of 6-chloro-3-(β-phthalimidoethoxy)-pyridazine, a rearrangement takes place, forming 6-chloro-3-(β-hydroxyethylamino)pyridazine. This showcases the chemical reactivity and potential transformations of compounds related to 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine (Ermolaeva et al., 1974).

Reactivity and Applications

- The reactivity of 2-substituted imidazo[1,2-b]pyridazines towards electrophilic substitutions has been studied. This work provides insights into the chemical behavior of compounds like 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine and their potential applications (Hervet et al., 2002).

Safety And Hazards

Orientations Futures

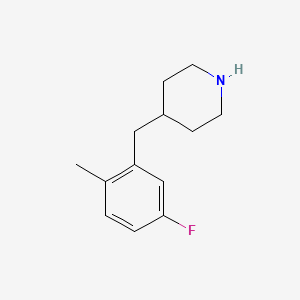

As part of ongoing scaffold-hopping work on an antikinetoplastid 3-nitroimidazo[1,2-a]pyridine scaffold, researchers explored 3-nitroimidazo[1,2-b]pyridazine as a potential new antikinetoplastid series . This suggests that 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine and its derivatives could be further studied for their potential applications in drug development .

Propriétés

IUPAC Name |

6-chloro-2,3-diphenylimidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3/c19-15-11-12-16-20-17(13-7-3-1-4-8-13)18(22(16)21-15)14-9-5-2-6-10-14/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPARXSWYJDAQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467777 |

Source

|

| Record name | 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine | |

CAS RN |

873913-87-2 |

Source

|

| Record name | 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chlorothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1354171.png)

![Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B1354181.png)